molecular formula C8H8N2 B13126613 3-Methylpyrazolo[1,5-a]pyridine

3-Methylpyrazolo[1,5-a]pyridine

Cat. No.: B13126613
M. Wt: 132.16 g/mol
InChI Key: KLSKDQANNFRWGT-UHFFFAOYSA-N
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Description

3-Methylpyrazolo[1,5-a]pyridine is a versatile nitrogen-containing fused heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery . Compounds based on the pyrazolo[1,5-a]pyridine structure are significant intermediates with a range of documented biological activities, including serving as kinase inhibitors , adenosine A1 antagonists , and exhibiting anti-viral and anti-cancer properties . This core architecture is a common feature in the design of molecules for targeted cancer therapy, with derivatives acting as potent protein kinase inhibitors . The synthetic versatility of the pyrazolo[1,5-a]pyridine ring system allows for extensive functionalization, making it a valuable template for constructing diverse compound libraries for biological screening . Efficient, metal-free synthetic routes, such as oxidative [3+2] cycloaddition reactions, have been developed to access functionalized pyrazolo[1,5-a]pyridines, highlighting their accessibility for research programs . Researchers utilize this heterocycle in cross-coupling reactions, such as the Suzuki reaction, to generate a range of 3-(hetero)aryl analogues, further expanding its utility in analog synthesis and lead optimization efforts . This product is intended for research and further manufacturing use only and is not intended for direct human use.

Properties

IUPAC Name

3-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-6-9-10-5-3-2-4-8(7)10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSKDQANNFRWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Findings

  • N-amino-2-iminopyridine (3 mmol) and ethyl acetoacetate (3 mmol) are reacted in ethanol (10 mL) containing 6 equivalents of acetic acid.
  • The reaction is carried out at 130 °C under an oxygen atmosphere (1 atm) for 18 hours.
  • Under these conditions, the target this compound derivative is obtained in up to 94% yield .
  • The presence of oxygen is critical, as reactions under argon atmosphere yield only 6%, confirming the oxidative coupling mechanism.
  • Increasing acetic acid equivalents from 2 to 6 improves yield from 34% to 74%, but excess acid (>6 equiv) leads to by-product formation (triazolo[1,5-a]pyridine derivatives).

Summary Table of Yields with Acid Loading and Atmosphere

Entry Acid (equiv) Atmosphere Yield of this compound (%)
1 2 (AcOH) Air 34
2 4 (AcOH) Air 52
3 6 (AcOH) Air 74
4 6 (AcOH) O₂ 94
5 6 (AcOH) Ar 6

Reaction conditions: N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol), ethanol (10 mL), 130 °C, 18 h.

This method is notable for its simplicity, high yield, and environmental compatibility, leveraging molecular oxygen as the oxidant.

Palladium-Catalyzed Tandem Cyclization Using N-Iminopyridinium Ylides

Another advanced synthetic route involves a tandem palladium-catalyzed and silver-mediated elimination, direct functionalization, and cyclization of N-iminopyridinium ylides with alkenyl or alkynyl halides.

Key Features

  • Starting from pyridine derivatives, N-benzoyliminopyridinium ylides are prepared and subjected to palladium catalysis.
  • The reaction proceeds via domino steps: palladium-catalyzed coupling, silver-mediated elimination, and intramolecular cyclization.
  • This method allows access to 2- and 2,3-substituted pyrazolo[1,5-a]pyridines, including 3-methyl derivatives.
  • The reaction is high yielding and efficient, requiring only a two-step sequence from pyridine.
  • Aryl-substituted alkenyl bromides and iodides serve as effective coupling partners.
  • Terminal alkynes can be used to extend the scope to alkyl-substituted derivatives.

This method offers precise control over substitution patterns and is valuable for synthesizing complex derivatives.

Classical Functional Group Transformations on Pyrazolo[1,5-a]pyridine Core

Older but still relevant methods involve functionalization of preformed pyrazolo[1,5-a]pyridine rings:

  • Acylation and Formylation : Starting from 2-isopropylpyrazolo[1,5-a]pyridine, acylation with acetic anhydride or formylation with phosphorus oxychloride yields 3-substituted derivatives.
  • Alkylation and Amination : Reactions with dimethyl sulfate or hydrochloric acid under reflux conditions allow substitution at various positions.
  • These methods typically yield moderate to good yields (39-67%) and involve classical organic transformations.

Multi-Step Synthesis via Pyrazole Precursors and Cyclization

In some synthetic routes, this compound derivatives are obtained through multi-step sequences involving:

  • Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to form dihydroxy heterocycles.
  • Subsequent chlorination with phosphorus oxychloride followed by nucleophilic substitution to install desired substituents.
  • These steps yield pyrazolo[1,5-a]pyrimidine analogs but provide insight into related synthetic strategies for pyrazolo fused systems.

Summary Table of Preparation Methods for this compound

Method No. Starting Materials Key Reagents/Conditions Yield Range (%) Comments
1 N-amino-2-iminopyridine + ethyl acetoacetate Ethanol, Acetic acid (6 equiv), O₂, 130 °C, 18 h Up to 94 Oxidative CDC reaction, eco-friendly
2 N-benzoyliminopyridinium ylides + alkenyl/alkynyl halides Pd catalyst, Ag salt, tandem reaction High Tandem Pd-catalyzed cyclization
3 2-isopropylpyrazolo[1,5-a]pyridine Acetic anhydride, POCl₃, HCl, reflux 39–67 Classical functionalization
4 5-amino-3-methylpyrazole + diethyl malonate Sodium ethanolate, POCl₃, substitution Moderate to high Multi-step pyrazole-based synthesis

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .

Scientific Research Applications

3-Methylpyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Table 2: Substituent Impact on Key Pharmacological Parameters

Substituent Position Compound Class Effect on Activity/Solubility Example
C3-Methyl Pyrazolo[1,5-a]pyridine ↑ Metabolic stability PDE4 inhibitor 19h
C5-Methoxy Pyrazolo[1,5-a]pyridine ↑ Antitubercular potency Mtb inhibitor
C3-Pyridyl Pyrazolo[1,5-a]pyrimidine ↑ Solubility, ↓ Lipophilicity CRF1 antagonist 26h

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